ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride
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Overview
Description
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diaminobutane with a carbonyl compound under acidic conditions to form the pyrrolidine ring.
Etherification: The hydroxyl group of the pyrrolidine is then etherified with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step forms the ethyl ester linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The ester group can undergo nucleophilic substitution reactions. For example, reacting with amines can form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules. It can be used in the development of enzyme inhibitors or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties. It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it useful in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride exerts its effects depends on its specific application. Generally, it interacts with molecular targets through its functional groups:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride can be compared with other pyrrolidine derivatives:
Ethyl 2-pyrrolidone-5-carboxylate: Similar in structure but lacks the ether linkage.
N-ethylpyrrolidone: A simpler derivative with different reactivity and applications.
Pyrrolidine-2-carboxylic acid: Another derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its specific ether linkage and ester group, which confer distinct chemical properties and reactivity compared to other pyrrolidine derivatives.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
1024038-27-4 |
---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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